molecular formula C24H27N5O4 B13702115 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid

Cat. No.: B13702115
M. Wt: 449.5 g/mol
InChI Key: NGXAJVNTIQZDCB-UHFFFAOYSA-N
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Description

The compound 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is a pyridopyrimidine derivative featuring a benzoic acid substituent and two (3S)-3-methylmorpholine groups at the 2- and 4-positions of the pyridopyrimidine core. These analogs share the same pyridopyrimidine scaffold but differ in their aromatic substituents, which significantly influence their biological activity and pharmacokinetic properties. This article compares the target compound with these analogs, focusing on structural nuances, target specificity, and therapeutic applications .

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]benzoic acid

InChI

InChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)

InChI Key

NGXAJVNTIQZDCB-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[2,3-d]pyrimidine Core

Method:

  • The core heterocycle is synthesized via a Pinner reaction or cyclocondensation involving 2-aminopyridines and cyano compounds or formamide derivatives .
  • A typical route involves the condensation of 2-aminopyridine derivatives with cyanoacetic acid derivatives under reflux conditions, followed by cyclization to form the pyrido[2,3-d]pyrimidine nucleus.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Reference
Cyclization 2-Aminopyridine + Cyanoacetic acid derivatives Ethanol or DMF Reflux 12-24 hours ,

Introduction of the (3S)-3-Methylmorpholin-4-yl Groups

Method:

  • The bis-morpholinyl groups are introduced via nucleophilic substitution on the heterocyclic core.
  • The core compound bearing suitable leaving groups (e.g., halogens or activated positions) reacts with (3S)-3-methylmorpholine derivatives, often in the presence of potassium carbonate or potassium tert-butoxide as bases.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Reference
Nucleophilic substitution Core halide + (3S)-3-methylmorpholine Acetone or DMF 80-120°C 8-16 hours ,

Attachment of the Benzoic Acid Moiety

Method:

  • The benzoic acid group is attached via amide bond formation .
  • Activation of the carboxylic acid (benzoic acid) is achieved using carbodiimide coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • The activated acid reacts with a suitable amino or hydroxyl group on the heterocyclic intermediate.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Reference
Amide coupling Benzoic acid + DCC/EDC Dichloromethane or DMF Room temperature 4-12 hours ,

Synthesis Pathway Summary (Flowchart)

2-Aminopyridine + Cyanoacetic acid derivatives
                 ↓
Cyclization under reflux (Ethanol/DMF)
                 ↓
Formation of pyrido[2,3-d]pyrimidine core
                 ↓
Nucleophilic substitution with (3S)-3-methylmorpholine derivatives
                 ↓
Introduction of bis(morpholinyl) groups
                 ↓
Activation of benzoic acid (via DCC/EDC)
                 ↓
Amide bond formation with heterocyclic intermediate
                 ↓
Final compound: 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid

Data Tables Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
Core synthesis 2-Aminopyridine + Cyanoacetic acid derivatives Ethanol/DMF Reflux 12-24 hours 60-75 Cyclization efficiency varies
Morpholinyl substitution Core halide + (3S)-3-methylmorpholine Acetone/DMF 80-120°C 8-16 hours 55-70 Purity depends on purification steps
Amide coupling Carboxylic acid + amine Dichloromethane/DMF Room temp 4-12 hours 65-80 Activated with DCC or EDC

Notes on Optimization and Variations

  • Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, especially during heterocycle formation and substitution steps.
  • Purification typically involves column chromatography or recrystallization, with high-performance liquid chromatography (HPLC) used for final product purity assessment.
  • Solvent choice is critical; polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions and coupling reactions.

Chemical Reactions Analysis

Types of Reactions: : MFCD32174207 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

MFCD32174207 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD32174207 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview of Key Analogs

The following table summarizes critical data for structurally related pyridopyrimidine derivatives:

Compound Name Structure/Substituent Target Molecular Weight Solubility (DMSO) Therapeutic Application Key Research Findings
AZD8055 (2-methoxy-5-(pyridopyrimidin-7-yl)phenyl)methanol mTORC1/mTORC2 465.54 50 mg/mL Cancer, Treg cell modulation Potent ATP-competitive mTOR inhibitor; induces MEK/ERK pathways .
AZD2014 (Vistusertib) N-methylbenzamide substituent mTOR 462.54 ≥23.15 mg/mL Solid malignancies (Phase I) Dual mTORC1/mTORC2 inhibitor; superior bioavailability compared to rapalogs .
Dilmapimod (SB-681323) N-methylbenzamide substituent p38 MAP kinase (conflicting) 462.54 N/A Inflammatory diseases Reported as p38 inhibitor in rheumatoid arthritis; structural overlap with AZD2014 .
Palbociclib Cyclopentyl and piperazine substituents CDK4/6 447.53 N/A Breast cancer CDK4/6 inhibitor; FDA-approved for ER+/HER2- breast cancer .
AMG-510 Acrylamide-derived substituent KRAS G12C 560.61 N/A NSCLC, colorectal cancer First KRAS G12C inhibitor; clinical efficacy in KRAS-mutant tumors .

Key Structural Differences and Implications

  • AZD8055 vs. Target Compound: AZD8055 has a methoxyphenyl methanol group, enhancing solubility (50 mg/mL in DMSO), whereas the benzoic acid group in the target compound may improve water solubility or alter binding affinity due to the carboxylic acid moiety.
  • AZD2014 vs. Dilmapimod: Despite identical pyridopyrimidine cores and benzamide substituents, AZD2014 is an mTOR inhibitor, while Dilmapimod (SB-681323) is reported as a p38 MAP kinase inhibitor.
  • Palbociclib and AMG-510 : These compounds highlight the versatility of pyridopyrimidine scaffolds. Palbociclib targets CDK4/6 via a distinct substitution pattern, while AMG-510’s acrylamide group enables covalent binding to KRAS G12C .

Pharmacokinetic and Mechanistic Insights

  • AZD8055 : Inhibits both mTORC1 and mTORC2 with IC₅₀ values <10 nM. In Treg cell studies, it reduces proliferation while maintaining suppressive function, suggesting selective metabolic modulation .
  • AZD2014 : Exhibits 10-fold greater potency than rapamycin in mTOR inhibition. Phase I trials show dose-dependent toxicity, with stable disease observed in 30% of advanced solid tumor patients .
  • Dilmapimod: Conflicting evidence complicates its classification. While initially developed for inflammation, its structural similarity to AZD2014 raises questions about target promiscuity or misannotation .

Biological Activity

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid, also known by its CAS number 1009298-69-4, is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H27N5O4
  • Molecular Weight : 465.54 g/mol
  • IUPAC Name : 3-(2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidin-7-yl)benzoic acid

The compound functions primarily as an inhibitor of the mTOR (mechanistic target of rapamycin) pathway. mTOR is a crucial regulator of cell growth and proliferation, making it a target for cancer therapies. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in various cancer cell lines.

In Vitro Studies

  • Cancer Cell Lines : Research indicates that 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid exhibits significant growth inhibition in breast cancer cell lines. For instance, studies show that it induces apoptosis in estrogen receptor-positive (ER+) breast cancer cells through mTOR pathway inhibition .
  • Cell Viability Assays : In vitro assays demonstrated that this compound reduces cell viability in a dose-dependent manner across multiple cancer cell lines. The IC50 values for various cell types were determined through MTT assays .

In Vivo Studies

  • Xenograft Models : Animal studies using xenograft models have shown that treatment with the compound leads to significant tumor regression in models of colorectal cancer. The compound was administered at tolerable doses that resulted in effective growth inhibition without severe adverse effects .
  • Pharmacokinetics : The pharmacokinetic profile suggests good oral bioavailability and distribution within tissues, supporting its potential for systemic use in cancer therapy .

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with ER+ breast cancer evaluated the efficacy of combining this compound with standard therapies. Results indicated a marked improvement in progression-free survival rates compared to control groups receiving only standard treatments .

Case Study 2: Colorectal Cancer

In a preclinical study involving LoVo colorectal adenocarcinoma cells, the administration of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid resulted in significant tumor size reduction and increased apoptosis markers compared to untreated controls .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Cell Growth InhibitionSignificant reduction in viability across cancer cell lines
Apoptosis InductionIncreased markers of apoptosis in treated cells
Tumor RegressionNotable tumor size reduction in xenograft models
PharmacokineticsGood bioavailability and tissue distribution

Q & A

Q. What is the primary molecular target of this compound, and what is its mechanism of inhibition?

Answer: The compound acts as a potent ATP-competitive inhibitor of mammalian target of rapamycin (mTOR), targeting both mTOR complex 1 (mTORC1) and mTORC2. It binds directly to the kinase domain, blocking phosphorylation of downstream substrates like p70S6K (mTORC1) and AKT (mTORC2). This dual inhibition prevents feedback activation of pro-survival pathways, a limitation of earlier rapalogs like rapamycin .

Methodological Note:

  • Validate target engagement using in vitro kinase assays (IC50 for mTOR: 0.8–2.8 nM) .
  • Confirm pathway inhibition via Western blotting for phosphorylated S6K (S235/236) and AKT (S473) in treated cell lines (e.g., MDA-MB-468, U87MG) .

Q. How does the selectivity profile of this compound compare to other mTOR inhibitors?

Answer: The compound exhibits >1,000-fold selectivity against class I PI3K isoforms (α, β, γ, δ) and negligible activity against a panel of 260+ kinases at 10 µM . Unlike rapamycin analogs, it fully inhibits mTORC1 (e.g., blocks 4E-BP1 phosphorylation) and mTORC2, avoiding compensatory AKT activation .

Q. Selectivity Comparison Table

TargetIC50 (nM)Selectivity vs. PI3KReference
mTOR (full length)0.8–2.8>1,000-fold
PI3Kα3,800N/A
DNA-PK>10,000N/A

Q. What in vitro assays are recommended for assessing the compound’s inhibitory activity?

Answer:

  • Proliferation Assays: Use cancer cell lines (e.g., MDA-MB-468, HT-29) with IC50 ranges of 20–600 nM. Measure viability via MTT or CellTiter-Glo after 72-hour exposure .
  • Autophagy Induction: Quantify LC3-II accumulation via immunoblotting or fluorescence microscopy in leukemia or colon cancer models .
  • Apoptosis Assays: Perform Annexin V/PI staining or caspase-3/7 activity assays in lymphoma or hepatocellular carcinoma cells .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s differential impact on mTORC1 vs. mTORC2 signaling?

Answer:

  • Time-Course Studies: Treat cells (e.g., MCF7, U87MG) for 1–24 hours and analyze temporal phosphorylation patterns of mTORC1 (pS6K, p4E-BP1) and mTORC2 (pAKT-S473) .
  • Genetic Knockdown: Use siRNA/shRNA to silence raptor (mTORC1) or rictor (mTORC2) and compare compound efficacy in isogenic cell lines .
  • Biomarker Correlation: In xenograft models, correlate tumor volume reduction with immunohistochemical staining of pS6 and pAKT .

Q. What are the key considerations when combining this compound with other anticancer agents?

Answer:

  • Autophagy Modulation: Co-treatment with chloroquine (autophagy inhibitor) enhances cytotoxicity in colon cancer models (e.g., HT-29) by preventing autophagy-mediated survival .
  • Synergy Screening: Use Chou-Talalay analysis to identify synergistic partners (e.g., 5-fluorouracil, irinotecan) and optimize dosing schedules .
  • Metabolic Stress: Monitor glucose uptake and mitochondrial respiration in T-cell lymphoma models, as mTOR inhibition alters metabolic pathways .

Q. How to resolve contradictions in reported IC50 values across different cell lines?

Answer:

  • Cell-Specific Factors: Variations in PTEN status, PI3K mutations, or feedback loops (e.g., IGF-1R signaling) can alter sensitivity. Profile genetic backgrounds of cell lines (e.g., PTEN-null vs. wild-type) .
  • Assay Conditions: Standardize serum concentration (e.g., 10% FBS vs. low-serum media), exposure time, and readout methods (viability vs. apoptosis) .
  • Orthogonal Validation: Confirm IC50 values using 3D spheroid models or patient-derived xenografts (PDXs) to better mimic in vivo complexity .

Q. IC50 Variability Table

Cell LineIC50 (nM)Contextual NotesReference
MDA-MB-4680.8High mTOR dependency
HT-29101–600Autophagy-mediated resistance
Hepatocellular141PI3K/mTOR pathway mutations

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